Cidofovir dihydrate is a synthetic, acyclic nucleoside phosphonate analog of cytidine monophosphate with broad-spectrum antiviral activity. [, , , , , ] Its chemical name is (S)-1-(3-hydroxy-2-(phosphonomethoxy)propyl)cytosine dihydrate. [, , ] Cidofovir dihydrate is not naturally occurring and plays a significant role in scientific research, particularly in the development of antiviral therapies. [, , , , , ]
Cidofovir was discovered at the Institute of Organic Chemistry and Biochemistry in Moscow and later developed by Gilead Sciences. It is classified as an acyclic nucleoside phosphonate and is recognized for its ability to inhibit viral replication by targeting viral DNA polymerase. The chemical formula for cidofovir dihydrate is , and its IUPAC name is ({[(2S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic\acid\dihydrate .
The synthesis of cidofovir dihydrate involves several steps that enhance yield and purity while minimizing environmental impact. A notable method includes:
Cidofovir dihydrate features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Cidofovir undergoes several significant chemical reactions:
Cidofovir exerts its antiviral effects through a well-defined mechanism:
Cidofovir dihydrate exhibits several notable physical and chemical properties:
The primary application of cidofovir dihydrate is in the treatment of cytomegalovirus retinitis in immunocompromised patients. Additional applications include:
Cidofovir (HPMPC), chemically designated as ({[(S)-1-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid dihydrate, was first synthesized in the 1980s as part of acyclic nucleoside phosphonate (ANP) research. Early routes relied on multistep sequences with low yields and hazardous reagents:
Modern optimizations focus on:
Table 1: Evolution of Cidofovir Synthetic Methods
Approach | Key Reagents | Yield (%) | Advantages/Limitations |
---|---|---|---|
Early Glycidol Route | NaH, (R)-glycidol derivatives | 37–45 | Epimerization issues; low scalability |
Phosphonyl Dichloride | ClCH₂P(O)Cl₂, pyridine | 30–40 | Hazardous reagents; impurity formation |
Trityl/NaHMDS Method | NaHMDS, DETMP | 70–75 | Chromatography-free; higher purity |
Cyclic HPMPC Hydrolysis | DIAD, triphenylphosphine | 85–90 | Enables prodrug synthesis |
Cidofovir’s poor oral bioavailability (<5%) and polar phosphonate group necessitate prodrug strategies. Activation hinges on intracellular enzymes converting masked phosphonates to bioactive diphosphates:
Table 2: Prodrug Strategies for Cidofovir Delivery
Prodrug | Structural Modification | Activation Mechanism | Bioavailability Gain |
---|---|---|---|
Brincidofovir | Hexadecyloxypropyl ester | Intracellular esterases | 88% (mice) [2] |
Val-Ser-cHPMPC | Dipeptide-phosphonate ester | PepT1 transport; peptidases | 5× vs. CDV [9] |
HDP-(S)-HPMPA | Ether lipid ester | Lysosomal cleavage | >50% (oral) [7] |
The (S)-stereochemistry at the glycerol backbone is indispensable for cidofovir’s antiviral activity:
Mechanistic Basis for Stereospecificity:Human papillomavirus (HPV) and poxvirus efficacy links to cidofovir’s ability to restore tumor suppressor function. In HPV-associated cancers, (S)-cidofovir downregulates E6/E7 oncoproteins, enabling p53 and pRb reactivation. This pathway is stereosensitive—(R)-cidofovir fails to suppress E6/E7 transcription [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7